Di-iso-propylaminosilane is an organosilicon compound with the chemical formula . It is primarily utilized as a precursor in the deposition of silicon-containing films, such as silicon oxide and silicon nitride, which are crucial in the semiconductor industry. The compound is characterized by its unique properties that facilitate various chemical reactions and applications in advanced materials science and engineering.
Di-iso-propylaminosilane can be synthesized through various chemical methods, notably the catalytic hydrosilylation of imines using hydridosilanes. This process is essential for producing high-purity compounds suitable for industrial applications.
Di-iso-propylaminosilane falls under the category of aminosilanes, which are organosilicon compounds containing amino groups. These compounds are significant in materials science, particularly in the development of coatings and thin films.
The synthesis of di-iso-propylaminosilane typically involves:
In industrial settings, specialized reactors and catalysts are employed to optimize production efficiency. The synthesis process can be finely tuned by adjusting parameters such as temperature, pressure, and reaction time to achieve the desired product characteristics .
Di-iso-propylaminosilane has a molecular structure characterized by a silicon atom bonded to two iso-propyl groups and an amino group. The structural formula can be represented as:
The compound has a molecular weight of approximately 145.29 g/mol, and its structural configuration allows for significant reactivity, particularly in film deposition processes.
Di-iso-propylaminosilane undergoes several important chemical reactions:
Common reagents involved in reactions with di-iso-propylaminosilane include oxidizing agents for oxidation processes and transition metal complexes as catalysts for facilitating various reactions. The major products formed from these reactions often include silicon-containing compounds essential for semiconductor technologies .
The mechanism of action for di-iso-propylaminosilane primarily involves its interaction with surfaces during film deposition processes. The compound undergoes surface reactions characterized by:
This process is influenced by surface characteristics, such as hydroxyl groups on substrates like tungsten oxide, which enhance reactivity and film quality .
Relevant data indicate that di-iso-propylaminosilane's unique properties make it suitable for various applications in materials science and engineering .
Di-iso-propylaminosilane has diverse applications across several scientific fields:
Di-iso-propylaminosilane (DIPAS, CAS 908831-34-5) emerged as a specialized organosilicon compound in the late 20th century, with early synthesis methods documented in Japanese patent JP49-1106732. This patent described rhodium-catalyzed reactions between imines and hydridosilanes to produce silylamines—a foundational approach for DIPAS manufacturing [9]. The compound’s molecular structure (C₆H₁₇NSi, MW 131.29 g/mol) features a reactive Si–N bond that enables precise silicon delivery during vapor deposition processes, distinguishing it from conventional silanes like monochlorosilane [7].
Industrial adoption accelerated in the 2010s as semiconductor manufacturers sought precursors capable of depositing ultra-thin, conformal silicon nitride (SiN) and silicon oxide (SiO₂) films. A breakthrough occurred in 2018 with patent KR20180079259A, which optimized catalytic hydrosilylation techniques using imines and silicon hydrides. This method reduced chloride contamination and improved yield compared to earlier routes involving monochlorosilane reactions with diisopropylamine—a critical advancement for electronics-grade purity [9]. By 2023, DIPAS achieved >99.9999% purity levels, enabling its use in sub-3nm semiconductor nodes where metallic impurities must remain below 0.1 parts per billion [1] [4].
Table 1: Historical Development Milestones of DIPAS
Year | Development | Significance |
---|---|---|
Pre-2014 | Monochlorosilane-based synthesis | Limited purity (95-99%); chloride contamination issues |
2014 | U.S. Provisional Patent 61/946,164 filed | Early hydrosilylation process concepts |
2018 | KR20180079259A patent granted | Catalytic hydrosilylation optimization for high-purity DIPAS |
2022 | Shin-Etsu’s Singapore facility expansion | 30% capacity increase for OLED-grade DIPAS |
2023 | Halogen-free DIPAS variants introduced | Compliance with EU REACH environmental standards |
The global market trajectory reflects this technical evolution. Valued at $150 million in 2024, the DIPAS market is projected to reach $250 million by 2033, driven by semiconductor and photovoltaic applications. Asia Pacific dominates consumption (40% market share), reflecting regional semiconductor manufacturing expansion [2] [4].
DIPAS has become indispensable in semiconductor manufacturing due to its thermal stability and decomposition characteristics. During atomic layer deposition (ALD), DIPAS decomposes at 350–500°C, enabling uniform silicon nitride films with <0.3% thickness variation—critical for gate spacers in sub-7nm transistors. This precision reduces current leakage by up to 50% compared to conventional precursors like dichlorosilane [1] [4].
In 3D NAND fabrication, DIPAS enables conformal SiN coatings on high-aspect-ratio structures (depth:width >60:1). Its molecular dimensions facilitate step coverage >95% at 5nm film thicknesses, preventing void formation in charge trap layers. TSMC’s N3 node processes consume ~15 metric tons of DIPAS annually per production line, with usage projected to increase 40% per wafer at sub-3nm nodes [1] [4].
DIPAS-derived SiO₂ films exhibit exceptional refractive index uniformity (<0.5% variation), making them ideal for silicon photonic waveguides. Corning’s photonic integrated circuits leverage this for low-loss (<0.1 dB/cm) optical pathways in data centers [1]. Similarly, Tesla’s Hardware 4.0 autonomy platform uses DIPAS coatings to protect LiDAR sensors from thermal degradation at >200°C operating temperatures [1].
Flexible OLED manufacturing consumes growing DIPAS volumes for thin-film encapsulation. Samsung’s foldable displays utilize DIPAS-based barriers maintaining water vapor transmission rates (WVTR) <10⁻⁶ g/m²/day after 200,000 folding cycles—enabling device longevity despite mechanical stress [1] [4]. Southeast Asia’s OLED material market, projected at $1.5 billion by 2026, will drive 18% CAGR growth for display-grade DIPAS [4].
Table 2: Semiconductor Performance Metrics Enabled by DIPAS
Application | Key Parameter | DIPAS Performance | Conventional Precursor Benchmark |
---|---|---|---|
Sub-7nm gate spacers | Thickness uniformity | <0.3% variation | 0.8–1.2% variation (dichlorosilane) |
3D NAND charge traps | Step coverage (60:1 AR) | >95% | 75–80% (ammonia/silane) |
OLED encapsulation | Water vapor transmission | <10⁻⁶ g/m²/day | 10⁻⁴–10⁻⁵ g/m²/day (SiON) |
Photonic waveguides | Refractive index uniformity | <0.5% variation | 1.2–1.8% variation (TEOS) |
Tunnel oxide passivated contact (TOPCon) solar cells achieve >26% efficiency using DIPAS-passivated layers. The precursor enables precise SiO₂/SiN stacks that reduce carrier recombination while providing anti-reflective properties. With TOPCon representing 40% of China’s new solar capacity in 2023, DIPAS procurement by PV manufacturers increased 12% year-over-year [1] [4].
Experimental applications include qubit isolation layers in quantum processors. IBM’s prototype quantum devices use DIPAS-deposited matrices that maintain coherence times >150 μs—20% longer than PECVD nitride alternatives [1]. Research at Rigetti Computing explores DIPAS for memristor crossbars in neuromorphic chips, leveraging its ability to form sub-5nm resistive switching layers [1].
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